1,3-dimethyl-7-(3-methylbenzyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
The compound 1,3-dimethyl-7-(3-methylbenzyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative featuring:
- 1,3-Dimethyl groups at positions 1 and 3.
- A 3-methylbenzyl substituent at position 7.
- A (2-morpholinoethyl)thio group at position 8.
This structure combines hydrophobic (3-methylbenzyl) and hydrophilic (morpholinoethyl thioether) moieties, balancing lipophilicity and solubility. The morpholino group enhances water solubility, while the thioether linkage may influence electronic properties and binding interactions. Its molecular formula is C₂₁H₃₁N₅O₃S, with a calculated molecular weight of 433.07 g/mol.
Properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-15-5-4-6-16(13-15)14-26-17-18(23(2)21(28)24(3)19(17)27)22-20(26)30-12-9-25-7-10-29-11-8-25/h4-6,13H,7-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETCHCFNSHJOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCCN4CCOCC4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
*Predicted based on substituent chemistry. †Estimated based on structural similarity.
Structural and Functional Insights
Position 7 Modifications
- 3-Methylbenzyl (Target, NCT-501) : Enhances aromatic interactions with hydrophobic enzyme pockets.
- 2-Morpholinoethyl (): Introduces polarity but reduces steric bulk compared to benzyl groups.
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